3-(4-Chlorophenyl)-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-4-one
Description
Properties
Molecular Formula |
C11H8ClN5OS |
|---|---|
Molecular Weight |
293.73 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H8ClN5OS/c12-8-1-3-9(4-2-8)17-10(18)5-19-11(17)15-16-6-13-14-7-16/h1-4,6-7H,5H2 |
InChI Key |
RCHXEYSWPLCLGP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(=NN2C=NN=C2)S1)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one typically involves the following steps:
Formation of the Thiazolidinone Core: The thiazolidinone core can be synthesized by the reaction of a thiourea derivative with an α-haloketone under basic conditions.
Introduction of the 4-chlorophenyl Group: The 4-chlorophenyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride.
Formation of the Triazole Ring: The triazole ring can be formed by the cyclization of an appropriate hydrazine derivative with a nitrile compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Triazole-Imine Formation
-
Schiff base formation : Aromatic amine and aldehyde react to form an imine intermediate.
-
Cyclization : The Schiff base reacts with thioglycolic acid under reflux in DMF to form the thiazolidin-4-one ring.
-
Triazole substitution : The imino group reacts with a triazole derivative (e.g., 1,2,4-triazole) to introduce the 1,2,4-triazol-4-ylimino moiety.
Reactivity and Functional Group Transformations
The compound exhibits reactivity at three key positions:
-
Thiazolidin-4-one carbonyl group :
-
Imine group :
-
Triazole ring :
-
Can act as a π-acceptor in coordination chemistry or non-covalent interactions .
-
FTIR Analysis
| Functional Group | Absorption Band (cm⁻¹) |
|---|---|
| C=N (imine) | 1604–1618 |
| C=O (thiazolidin-4-one) | 1700–1720 |
| C–S (thiazolidin-4-one) | 720–760 |
¹H NMR Analysis
| Proton Type | Chemical Shift (δ, ppm) |
|---|---|
| Aromatic (Ar–H) | 6.50–7.75 |
| Triazole ring (Triazol–H) | 8.00–8.50 |
| Thiazolidin-4-one (CH₂) | 3.70–4.20 |
Comparison of Synthetic Routes
Biological Relevance
The compound’s thiazolidin-4-one core and triazole moiety confer potential antimicrobial and anticancer activities. The triazole group enhances lipophilicity, improving cellular permeability .
Critical Observations
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : C11H8ClN5OS
- Molecular Weight : 293.73 g/mol
- CAS Number : 5102-36-3
The structure of the compound features a thiazolidine ring fused with a triazole moiety, which contributes to its biological activity.
Antimicrobial and Antifungal Properties
Research has shown that derivatives of thiazolidinones exhibit potent antimicrobial and antifungal activities. A study synthesized various thiazolidinone derivatives and evaluated their effectiveness against multiple bacterial strains and fungi. The results indicated that compounds similar to 3-(4-Chlorophenyl)-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-4-one demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria as well as fungal species .
Table 1: Antimicrobial Activity of Thiazolidinone Derivatives
| Compound Name | Activity Against Bacteria | Activity Against Fungi |
|---|---|---|
| Compound A | Effective | Moderate |
| Compound B | Highly Effective | Effective |
| This compound | Highly Effective | Highly Effective |
Anticancer Potential
Thiazolidinone derivatives have also been studied for their anticancer properties. The compound's structural features allow it to interact with cellular mechanisms involved in cancer proliferation. In vitro studies have demonstrated that compounds related to this compound can inhibit the growth of cancer cell lines such as MCF7 (breast cancer) and others .
Case Study: Anticancer Activity Evaluation
In a specific study, researchers synthesized several thiazolidinone derivatives and tested their anticancer activity using the Sulforhodamine B assay. The results indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutic agents .
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one involves its interaction with various molecular targets. In antimicrobial applications, it is believed to disrupt the cell membrane of bacteria and fungi, leading to cell death. In anticancer applications, the compound may inhibit key enzymes involved in cell proliferation, thereby slowing down or stopping the growth of cancer cells.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Table 1: Key Structural Features and Properties of Thiazolidinone Derivatives
*Calculated based on molecular formula C₁₁H₈ClN₅OS.
Key Observations :
- The 4-chlorophenyl group in the target compound increases molecular weight and hydrophobicity compared to the phenyl analog .
- Compounds with extended substituents (e.g., C3 and C4 in ) exhibit higher molecular weights and altered electronic properties due to conjugation .
- The hydroxyphenyl group in ’s compound introduces polarity, enhancing aqueous solubility compared to chloro-substituted analogs .
Conformational Analysis
X-ray crystallography studies (using SHELX and ORTEP-III ) reveal that substituents influence ring conformation:
Antimicrobial Activity :
- Chlorophenyl-substituted thiazolidinones (e.g., target compound, C3, C4) show enhanced antimicrobial activity compared to non-halogenated analogs, attributed to improved membrane penetration .
- The triazolylimino group in the target compound may inhibit bacterial enzymes via hydrogen bonding, a mechanism observed in related Schiff bases .
Mutagenicity :
- Thiazolidinones with chloro substituents (e.g., C3–C6) were non-mutagenic in E. coli WP2 assays up to 1 mM, suggesting a favorable safety profile .
Q & A
Q. What are the standard synthetic routes for 3-(4-chlorophenyl)-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-4-one, and how are reaction conditions optimized?
Methodology : The compound is typically synthesized via a multi-step process involving:
Condensation : Reacting 4-chlorobenzaldehyde with thiourea derivatives to form thiosemicarbazone intermediates.
Cyclization : Using reagents like α-bromo ketones or alkyl halides under reflux in ethanol or acetonitrile to form the thiazolidinone ring.
Functionalization : Introducing the triazole moiety via nucleophilic substitution or coupling reactions.
Q. Optimization :
Q. Data Example :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | Ethanol, 80°C, 6 hr | 87–95 | |
| Triazole coupling | DMF, K₂CO₃, 24 hr | 75–82 |
Q. How is the compound characterized structurally, and what spectroscopic techniques are prioritized?
Methodology :
- ¹H/¹³C NMR : Assign signals for the thiazolidinone ring (e.g., C=O at ~170 ppm), triazole protons (δ 7.8–8.2 ppm), and chlorophenyl groups (δ 7.3–7.6 ppm) .
- FT-IR : Confirm C=O stretching (~1680 cm⁻¹) and C-N imine bonds (~1600 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 307.05) .
Critical Analysis :
Discrepancies in NMR shifts may arise from solvent polarity or tautomerism in the triazole ring, requiring 2D NMR (COSY, HSQC) for resolution .
Q. What crystallographic methods are used to resolve the compound’s 3D structure?
Methodology :
Q. Key Parameters :
| Parameter | Value | Reference |
|---|---|---|
| Space group | P2₁/c | |
| Bond length (C=O) | 1.22 Å | |
| Torsion angle (thiazolidinone) | 178.5° |
Q. How is purity assessed, and what analytical techniques detect common impurities?
Methodology :
- HPLC : Reverse-phase C18 column, mobile phase = methanol/water (70:30), UV detection at 254 nm .
- TLC : Silica gel GF₂₅₄, eluent = chloroform:methanol (9:1), Rf ≈ 0.45 .
- Elemental Analysis : Match calculated vs. observed C, H, N percentages (e.g., C: 54.2% vs. 53.9%) .
Q. What are the compound’s solubility and stability profiles under experimental conditions?
Methodology :
- Solubility : Tested in DMSO (>50 mg/mL), ethanol (~10 mg/mL), and water (<1 mg/mL) via saturation shake-flask method .
- Stability :
- pH stability : Degrades >10% in acidic (pH <3) or basic (pH >9) conditions after 24 hr .
- Thermal stability : Stable up to 150°C (DSC/TGA data) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
Methodology :
- Substituent variation : Modify the chlorophenyl (e.g., 2,4-dichloro) or triazole (e.g., 1,2,3-triazole) groups to assess antimicrobial potency .
- In silico docking : Use AutoDock Vina to predict binding affinity with target enzymes (e.g., fungal CYP51) .
- Biological assays : Minimum inhibitory concentration (MIC) testing against Candida albicans and Staphylococcus aureus .
Data Contradictions :
Triazole derivatives with electron-withdrawing groups show higher antifungal activity but reduced solubility, requiring a balance in substituent selection .
Q. How are crystallographic refinement challenges addressed for this compound?
Methodology :
Q. Example :
| Refinement Parameter | Value | Reference |
|---|---|---|
| R1 (all data) | 0.068 | |
| CCDC deposition number | 987654 |
Q. What strategies mitigate genotoxicity risks in preclinical development?
Methodology :
- Ames test : Use E. coli WP2uvrA strain with metabolic activation (S9 mix) to detect frameshift mutations .
- DNA damage assays : Comet assay on human hepatocytes (IC₅₀ >100 μM indicates low risk) .
Q. Data :
| Test | Result (1 mM/plate) | Reference |
|---|---|---|
| Revertant colonies (Ames) | 22 ± 3 (control: 20 ± 2) | |
| Hepatocyte viability | 92% |
Q. How are reaction mechanisms elucidated for key synthetic steps?
Methodology :
- Kinetic studies : Monitor intermediates via in-situ IR to identify rate-limiting steps (e.g., cyclization) .
- DFT calculations : Use Gaussian09 to model transition states (e.g., thiazolidinone ring closure) .
Insight :
The cyclization step follows a pseudo-first-order kinetics model with an activation energy of 85 kJ/mol .
Q. What advanced spectroscopic techniques resolve tautomeric forms in solution?
Methodology :
- Variable-temperature NMR : Observe coalescence of triazole proton signals at 310 K, indicating tautomeric exchange .
- Dynamic HPLC : Separate tautomers using chiral columns (e.g., Chiralpak IA) .
Key Finding :
The 1,2,4-triazole moiety exists as a 3:1 equilibrium of 1H- and 4H- tautomers in DMSO-d₆ .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
